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Compound of Interest

Compound Name: 5-Aminoisoxazol-3(2H)-one

Cat. No.: B1266727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for three key isoxazole

derivatives: 3,5-diphenylisoxazole, 3-methyl-5-phenylisoxazole, and 5-methyl-3-

phenylisoxazole. The information presented is intended to aid in the identification,

characterization, and quality control of these and similar compounds, which are of significant

interest in medicinal chemistry and materials science. This document summarizes key

quantitative data in structured tables, outlines detailed experimental protocols, and includes

visualizations to illustrate analytical workflows and biological contexts.

Spectroscopic Data Comparison
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, Mass Spectrometry, and

IR spectroscopic data for the selected isoxazole derivatives.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

3,5-

Diphenylisoxazol

e

7.91–7.81 m 4H Aromatic-H

7.53–7.43 m 6H Aromatic-H

6.84 s 1H
Isoxazole C4-

H[1]

3-Methyl-5-

phenylisoxazole
7.76–7.70 m 2H Aromatic-H

7.46–7.37 m 3H Aromatic-H

6.33 s 1H
Isoxazole C4-

H[1]

2.33 s 3H CH₃[1]

5-Methyl-3-

phenylisoxazole
7.75-7.72 m 2H Aromatic-H

7.47-7.42 m 3H Aromatic-H

6.45 s 1H Isoxazole C4-H

2.52 s 3H CH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

3,5-Diphenylisoxazole 170.3 C5

162.9 C3

130.1, 129.9, 129.0, 128.9,

128.8, 127.4, 126.7, 125.7
Aromatic C

97.4 C4[1]

3-Methyl-5-phenylisoxazole 169.4 C5

160.2 C3

129.8, 128.7, 127.4, 125.5 Aromatic C

100.0 C4

11.40 CH₃[1]

5-Methyl-3-phenylisoxazole 171.1 C5

162.0 C3

130.3, 128.8, 128.7 Aromatic C

101.5 C4

12.3 CH₃

Table 3: Mass Spectrometry (ESI-MS) Data
Compound Molecular Formula [M+H]⁺ (m/z)

Key Fragment Ions
(m/z)

3,5-Diphenylisoxazole C₁₅H₁₁NO 222.09
144, 116, 105 (base

peak), 77, 51[2]

3-Methyl-5-

phenylisoxazole
C₁₀H₉NO 160.07 118, 105, 91, 77, 51

5-Methyl-3-

phenylisoxazole
C₁₀H₉NO 160.07

144, 116, 103, 77, 43

(base peak)
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Mass Spectrometry Fragmentation Insights:

The fragmentation of isoxazole derivatives in mass spectrometry is highly informative for

structure elucidation. For 3,5-diphenylisoxazole, the base peak at m/z 105 corresponds to the

benzoyl cation [C₆H₅CO]⁺, indicating cleavage of the isoxazole ring. The peak at m/z 77 is

characteristic of the phenyl cation [C₆H₅]⁺.

In 3-methyl-5-phenylisoxazole, a significant fragment at m/z 105 (benzoyl cation) is also

observed, suggesting the loss of the methyl-substituted portion of the ring. The presence of a

fragment at m/z 91 can be attributed to the tropylium ion, formed by rearrangement of the

benzyl moiety.

Conversely, for 5-methyl-3-phenylisoxazole, the base peak is observed at m/z 43,

corresponding to the acetyl cation [CH₃CO]⁺. This indicates that the fragmentation is initiated

by the cleavage of the bond between the carbonyl carbon and the phenyl-substituted part of

the ring. The fragment at m/z 103 corresponds to the benzonitrile cation [C₆H₅CN]⁺.

Table 4: Infrared (IR) Spectroscopy Data (KBr, cm⁻¹)
Compound C=N Stretch

C=C Stretch
(Aromatic)

N-O Stretch
Aromatic C-H
Stretch

3,5-

Diphenylisoxazol

e

~1571 ~1489 ~1404 ~3048[3]

3-Methyl-5-

phenylisoxazole
~1590 ~1495 ~1410 ~3060

5-Methyl-3-

phenylisoxazole
~1615 ~1490 ~1420 ~3055

Experimental Protocols
The following are general protocols for the spectroscopic techniques cited in this guide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Sample Preparation: Weigh 5-10 mg of the isoxazole derivative and dissolve it in

approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃). The solution should be clear

and free of solid particles. Transfer the solution to an 8-inch NMR tube.

Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz

spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹³C NMR Acquisition: ¹³C NMR spectra are generally acquired with broadband proton

decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of

scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C

isotope. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ = 77.16

ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the isoxazole derivative (approximately 10

µg/mL) in a suitable solvent such as methanol or acetonitrile. The sample must be free of

inorganic salts.

Instrumentation: ESI-MS analysis is performed on a mass spectrometer equipped with an

electrospray ionization source.

Data Acquisition: The sample solution is infused into the ESI source. The instrument is

typically operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass

spectrum is recorded over an appropriate m/z range.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid isoxazole

derivative in a volatile solvent like methylene chloride. Apply a drop of the solution onto a

potassium bromide (KBr) salt plate and allow the solvent to evaporate, leaving a thin film of

the compound.
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Instrumentation: An FT-IR spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean KBr plate is first recorded. Then, the

spectrum of the sample-coated plate is acquired. The data is typically presented as a plot of

transmittance (%) versus wavenumber (cm⁻¹).

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

newly synthesized isoxazole derivatives.
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Caption: General workflow for spectroscopic analysis of isoxazole derivatives.

Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway where an isoxazole derivative

acts as an inhibitor of a key kinase, a common mechanism of action for such compounds in

drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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isoxazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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